3-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
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Overview
Description
3-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and subsequent functionalization . This method is general, easy, and extensible for constructing the heterocyclic system .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in the substitution pattern.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazolo[3,4-c]pyrazoles: Compounds with a similar heterocyclic framework but different functional groups.
Uniqueness
3-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds . This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C15H14N4O |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3-methyl-N-(1-methylpyrazolo[3,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H14N4O/c1-10-5-3-6-11(9-10)15(20)17-13-12-7-4-8-16-14(12)19(2)18-13/h3-9H,1-2H3,(H,17,18,20) |
InChI Key |
KCXCRLOLBRAHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN(C3=C2C=CC=N3)C |
Origin of Product |
United States |
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